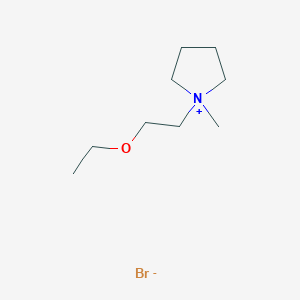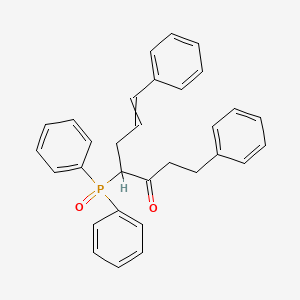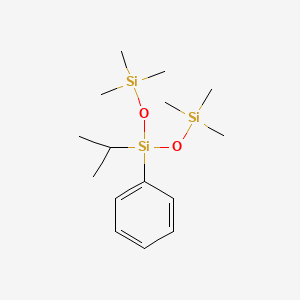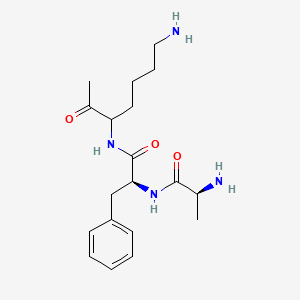
Cobalt--ruthenium (9/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–ruthenium (9/1) is a bimetallic compound composed of cobalt and ruthenium in a 9:1 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and energy production. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt–ruthenium (9/1) can be synthesized using several methods, including incipient wetness co-impregnation, successive reduction, and hybrid reduction–impregnation. In the incipient wetness co-impregnation method, cobalt and ruthenium precursors are impregnated onto a support material, such as γ-Al2O3, followed by drying and calcination . The successive reduction method involves the sequential reduction of cobalt and ruthenium precursors, while the hybrid reduction–impregnation method combines both reduction and impregnation steps to achieve a more uniform distribution of the metals .
Industrial Production Methods
In industrial settings, the production of cobalt–ruthenium (9/1) often involves large-scale impregnation techniques, where cobalt and ruthenium salts are dissolved in a solvent and then impregnated onto a support material. The impregnated material is then subjected to drying, calcination, and reduction processes to obtain the final bimetallic compound. The choice of support material, reaction conditions, and reduction methods can significantly influence the properties and performance of the resulting compound.
Chemical Reactions Analysis
Types of Reactions
Cobalt–ruthenium (9/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic and catalytic properties of the cobalt and ruthenium components.
Common Reagents and Conditions
Common reagents used in reactions involving cobalt–ruthenium (9/1) include hydrogen, carbon monoxide, and various organic substrates. Reaction conditions such as temperature, pressure, and the presence of a catalyst can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving cobalt–ruthenium (9/1) depend on the specific reaction conditions and substrates used. For example, in hydrogenation reactions, the compound can facilitate the conversion of carbon monoxide to liquid hydrocarbons . In oxidation reactions, it can promote the formation of oxygenated products.
Scientific Research Applications
Cobalt–ruthenium (9/1) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, such as hydrogenation, oxidation, and Fischer–Tropsch synthesis
Energy Production: It is employed in the production of hydrogen through water electrolysis and in fuel cells.
Materials Science: The compound is used in the synthesis of advanced materials, such as nanocubes and nanoalloys, which have applications in electronics and photonics.
Biology and Medicine: Cobalt–ruthenium (9/1) is being explored for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of cobalt–ruthenium (9/1) involves its ability to facilitate electron transfer and promote various chemical reactions. The cobalt component provides active sites for adsorption and activation of reactants, while the ruthenium component enhances the overall catalytic activity by improving electron transfer efficiency . This synergistic effect allows the compound to effectively catalyze a wide range of reactions, including hydrogenation, oxidation, and carbon-carbon coupling .
Comparison with Similar Compounds
Cobalt–ruthenium (9/1) can be compared with other bimetallic compounds, such as cobalt–platinum and ruthenium–platinum. While cobalt–platinum and ruthenium–platinum compounds also exhibit excellent catalytic properties, cobalt–ruthenium (9/1) offers a more cost-effective alternative due to the lower cost of cobalt compared to platinum . Additionally, the unique combination of cobalt and ruthenium provides distinct electronic and catalytic properties that can be advantageous in specific applications.
List of Similar Compounds
- Cobalt–platinum
- Ruthenium–platinum
- Cobalt–nickel
- Ruthenium–iridium
Properties
CAS No. |
823185-82-6 |
|---|---|
Molecular Formula |
Co9Ru |
Molecular Weight |
631.5 g/mol |
IUPAC Name |
cobalt;ruthenium |
InChI |
InChI=1S/9Co.Ru |
InChI Key |
UIIBLYUVRCJYMA-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)


![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)



![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
methanone](/img/structure/B14210364.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)


